2-methoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide
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Description
2-methoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C14H18N2O4 and its molecular weight is 278.308. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies
A study by Galeazzi, Mobbili, and Orena (1996) presents a convenient approach to synthesizing diastereomerically pure 1,3,4-trisubstituted pyrrolidin-2-ones via intramolecular cyclisation of N-(2-alken-1-yl)amides mediated by Mn(III), which might relate to the synthesis of compounds like 2-methoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide (Galeazzi, Mobbili, & Orena, 1996).
Pharmacological Evaluations
Saxena et al. (2009) designed and synthesized 2-(4-methoxyphenyl)ethyl] acetamide derivatives, which were evaluated for their protein tyrosine phosphatase 1B (PTP1B) inhibitory activity. This research highlights the therapeutic potential of acetamide derivatives in treating diseases like diabetes (Saxena et al., 2009).
Environmental Studies
The transformation of chloroacetamide herbicides in aquatic systems was investigated by Coleman et al. (2000), which is relevant for understanding the environmental fate of similar compounds. The study discusses the breakdown products and metabolic pathways, contributing to the knowledge of how such compounds degrade in natural water bodies (Coleman et al., 2000).
Properties
IUPAC Name |
2-methoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-19-9-13(17)15-10-5-6-11(12(8-10)20-2)16-7-3-4-14(16)18/h5-6,8H,3-4,7,9H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCIKAKIPVDEKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC(=C(C=C1)N2CCCC2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.